N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide

Description

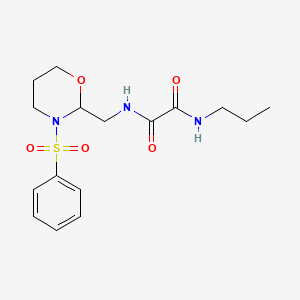

N1-((3-(Phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a synthetic organic compound characterized by two key structural motifs:

- Phenylsulfonyl-oxazinan core: A six-membered 1,3-oxazinan ring substituted at the 3-position with a phenylsulfonyl group. This moiety confers rigidity and electron-withdrawing properties due to the sulfonyl group .

- Oxalamide-propyl side chain: An oxalamide (N1,N2-substituted oxalic acid diamide) backbone with a propyl group at N2 and a methyl-linked oxazinan group at N1. The oxalamide group is a common pharmacophore in medicinal chemistry, often associated with hydrogen-bonding interactions .

This compound’s design likely targets bioactivity modulation through its hybrid structure, combining features seen in pharmaceuticals (e.g., serotonin receptor agonists) and enzyme inhibitors.

Properties

IUPAC Name |

N'-[[3-(benzenesulfonyl)-1,3-oxazinan-2-yl]methyl]-N-propyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N3O5S/c1-2-9-17-15(20)16(21)18-12-14-19(10-6-11-24-14)25(22,23)13-7-4-3-5-8-13/h3-5,7-8,14H,2,6,9-12H2,1H3,(H,17,20)(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNJUYFAODPYGS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide typically involves multiple steps, starting with the formation of the oxazinan ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The phenylsulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides. The final step involves the formation of the oxalamide moiety through amide bond formation, which can be facilitated by coupling reagents such as carbodiimides.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The oxalamide moiety can be reduced to form amine derivatives.

Substitution: The oxazinan ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the oxalamide moiety can produce amine derivatives.

Scientific Research Applications

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide has a wide range of applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide involves its interaction with specific molecular targets. The phenylsulfonyl group can interact with proteins and enzymes, potentially inhibiting their activity. The oxazinan ring can enhance the compound’s stability and bioavailability, while the oxalamide moiety can facilitate binding to specific receptors.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

Key Observations :

- Electron-Withdrawing Groups : The phenylsulfonyl group in the target and Eletriptan may improve metabolic stability by reducing electron-rich regions susceptible to oxidation .

- Oxalamide Variations: Unlike the bis-azetidinone-oxalamide in , the target’s simpler oxalamide-propyl chain may prioritize solubility over steric bulk, favoring oral bioavailability.

Physicochemical and Pharmacokinetic Properties

Biological Activity

N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Structural Overview

The compound features a phenylsulfonyl group , an oxazinan ring , and a propyloxalamide moiety , which contribute to its unique properties and biological interactions. The molecular formula is with a molecular weight of approximately 431.5 g/mol. Its structural components suggest potential applications in various therapeutic areas.

The biological activity of this compound is believed to involve several mechanisms:

- Enzyme Inhibition : The phenylsulfonyl group can interact with specific enzymes, potentially inhibiting their activity.

- Receptor Binding : The oxalamide moiety may facilitate binding to various receptors, enhancing the compound's bioavailability and efficacy.

- Stability and Reactivity : The oxazinan ring contributes to the compound's stability, allowing for sustained biological activity.

Biological Activity

Research indicates that this compound exhibits notable biological activities, particularly in the context of cancer treatment:

Cytotoxicity Studies

A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. In vitro assays have demonstrated significant antiproliferative activity:

| Cell Line | IC50 (μM) | Observations |

|---|---|---|

| A2780 (Ovarian Cancer) | 15.5 | Induced cell cycle arrest at G2/M phase |

| MCF-7 (Breast Cancer) | 20.3 | Inhibited tubulin polymerization |

| A2780/RCIS (Cisplatin Resistant) | 22.8 | Resistance mechanisms explored |

These findings suggest that the compound may act as a tubulin inhibitor, similar to other known anticancer agents.

Case Studies

Several case studies have highlighted the compound's potential in treating resistant cancer cells:

- Study on A2780/RCIS Cells : This study demonstrated that this compound effectively reduced cell viability in cisplatin-resistant ovarian cancer cells. Flow cytometric analysis revealed significant G2/M phase arrest, indicating a disruption in the cell cycle.

- Molecular Docking Studies : Molecular docking simulations have shown that the compound binds effectively to the colchicine-binding site on tubulin. This interaction is crucial for understanding its mechanism as an antitumor agent.

Q & A

Q. What are the critical steps and conditions for synthesizing N1-((3-(phenylsulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide with high yield and purity?

Methodological Answer: The synthesis involves multi-step reactions, including:

- Sulfonylation: Introduction of the phenylsulfonyl group to the oxazinan ring under basic conditions (e.g., pyridine or triethylamine as catalysts) .

- Oxalamide Formation: Coupling of intermediates via carbodiimide-mediated reactions (e.g., DCC/HOBt) to form the oxalamide core .

- Purification: Use of column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the final compound .

Key Optimization Parameters: - Temperature control (0–25°C for sulfonylation, room temperature for coupling).

- Solvent selection (anhydrous DMF or THF for moisture-sensitive steps).

- Monitoring via TLC or HPLC to track reaction progress .

Q. Which analytical techniques are most effective for structural characterization of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Assign peaks to confirm the oxazinan ring (δ 3.5–4.5 ppm for oxazinan protons) and sulfonyl group (δ 7.5–8.5 ppm for aromatic protons) .

- Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (e.g., [M+H]⁺ at m/z ~478) .

- Infrared (IR) Spectroscopy: Identify carbonyl (C=O, ~1650 cm⁻¹) and sulfonyl (S=O, ~1350 cm⁻¹) stretches .

- X-ray Crystallography: Resolve 3D conformation and hydrogen-bonding patterns in the oxalamide moiety .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Target Selection: Prioritize enzymes/receptors with structural homology to known oxalamide targets (e.g., proteases, kinases) .

- In Vitro Assays:

- Enzyme Inhibition: Use fluorogenic substrates (e.g., AMC-labeled peptides) to measure IC₅₀ values .

- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess anti-proliferative effects .

- Controls: Include positive controls (e.g., staurosporine for kinase inhibition) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the binding modes of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to dock the compound into target protein pockets (e.g., ATP-binding sites) .

- Density Functional Theory (DFT): Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions in the sulfonyl group .

- Molecular Dynamics (MD): Simulate ligand-protein interactions over 100 ns to assess stability (e.g., RMSD < 2 Å) .

Validation: Compare computational predictions with SPR (Surface Plasmon Resonance) binding affinity data .

Q. How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

- Experimental Replication: Standardize assay conditions (e.g., pH, temperature, cell passage number) .

- Meta-Analysis: Compare datasets using statistical tools (e.g., ANOVA) to identify outliers .

- Mechanistic Studies:

- Proteomics: SILAC labeling to identify off-target interactions .

- SAR Analysis: Synthesize analogs (e.g., replacing phenylsulfonyl with methylsulfonyl) to isolate contributing moieties .

Q. What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Methodological Answer:

- LogP Optimization: Introduce polar groups (e.g., hydroxyls) to reduce hydrophobicity (target LogP < 3) .

- Metabolic Stability:

- Microsomal Assays: Incubate with liver microsomes to identify metabolic hotspots (e.g., oxazinan ring oxidation) .

- Prodrug Design: Mask sulfonyl groups with ester prodrugs to enhance oral bioavailability .

- In Vivo PK: Monitor plasma half-life in rodent models via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.